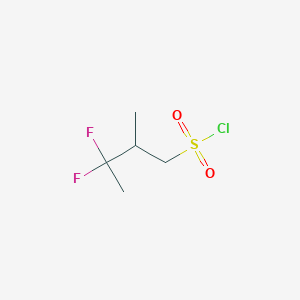

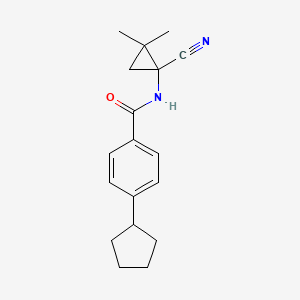

![molecular formula C12H24N2O4S B2998826 tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate CAS No. 1807938-41-5](/img/structure/B2998826.png)

tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate is a chemical compound that is a starting material and useful component of various pharmaceuticals . It is an organic synthesis intermediate and pharmaceutical intermediate . It is also an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves mixing tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate of formula (A) with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate of formula (B) in an organic solvent. A base is then mixed with the resulting mixture, and the mixture is stirred . This method substantially facilitates the obtention of the compound, leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 286.37 and a molecular formula of C14H26N2O4 . The structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This showcases their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Material Science and Sensory Materials

New benzothizole modified carbazole derivatives, including a tert-butyl moiety, have demonstrated significance in gel formation and strong blue light emission. These xerogel-based films could serve as fluorescent sensory materials for detecting various acid vapors, highlighting the tert-butyl group's impact on the material's properties (Sun et al., 2015).

Enantioselective Synthesis and Catalysis

Research on tert-butyl carbamate derivatives has also contributed to the field of enantioselective synthesis, providing efficient routes to synthesizing key intermediates for pharmaceuticals and other bioactive compounds. For instance, an efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been described, offering scalable routes to these valuable stereoisomers (Wang et al., 2017).

Advanced Reagent Development

The development of new nitrogen sources for catalytic reactions, such as the N-chloramine salt of tert-butylsulfonamide, demonstrates another application area. This compound has shown efficiency as a nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins, with the sulfonyl-nitrogen bond in the product being readily cleavable under mild conditions (Gontcharov, Liu, & Sharpless, 1999).

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVMKPZNXJYXDO-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

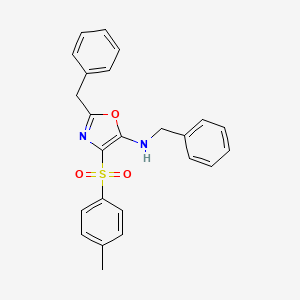

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2998743.png)

![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)

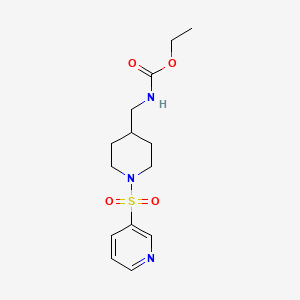

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)

![N-[2-(Pyridin-3-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2998748.png)

![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

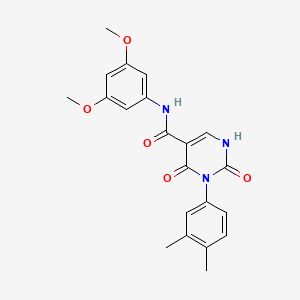

![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)

![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2998762.png)